Cas no 89226-01-7 (2-Propanol, 1-[(2-aminoethyl)amino]-3-(2-ethylphenoxy)-)

2-Propanol, 1-[(2-aminoethyl)amino]-3-(2-ethylphenoxy)- structure
89226-01-7 structure
Product name:2-Propanol, 1-[(2-aminoethyl)amino]-3-(2-ethylphenoxy)-
CAS No:89226-01-7
MF:C13H22N2O2
MW:238.325983524323
CID:607839
PubChem ID:71322879

2-Propanol, 1-[(2-aminoethyl)amino]-3-(2-ethylphenoxy)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propanol, 1-[(2-aminoethyl)amino]-3-(2-ethylphenoxy)-
    • 1-(2-aminoethylamino)-3-(2-ethylphenoxy)propan-2-ol
    • 89226-01-7
    • DTXSID00752517
    • 1-[(2-Aminoethyl)amino]-3-(2-ethylphenoxy)propan-2-ol
    • Inchi: InChI=1S/C13H22N2O2/c1-2-11-5-3-4-6-13(11)17-10-12(16)9-15-8-7-14/h3-6,12,15-16H,2,7-10,14H2,1H3
    • InChI Key: ZYCNEVZGUDUNSU-UHFFFAOYSA-N
    • SMILES: CCC1=CC=CC=C1OCC(CNCCN)O

Computed Properties

  • Exact Mass: 238.168127949g/mol
  • Monoisotopic Mass: 238.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 8
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.5Ų
  • XLogP3: 1.1

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